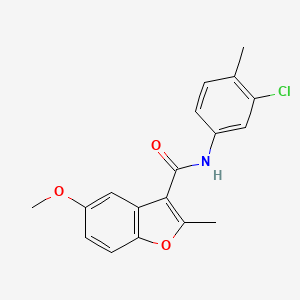![molecular formula C26H23NO6 B11276002 4-[4-hydroxy-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid](/img/structure/B11276002.png)
4-[4-hydroxy-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOIC ACID typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with other functional groups.
Condensation Reactions: These reactions involve the combination of two molecules with the loss of a small molecule, such as water.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, to form the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing their normal function.
Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways.
Gene Expression: The compound may influence the expression of certain genes, leading to changes in cellular function.
相似化合物的比较
Similar Compounds
- 3-Hydroxy-4-methoxyphenylacetic acid
- 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)
Uniqueness
4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties. Its multiple aromatic rings and functional groups allow for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C26H23NO6 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC 名称 |
4-[4-hydroxy-3-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-5-oxo-2H-pyrrol-2-yl]benzoic acid |
InChI |
InChI=1S/C26H23NO6/c1-32-20-11-3-16(4-12-20)15-27-23(18-5-7-19(8-6-18)26(30)31)22(24(28)25(27)29)17-9-13-21(33-2)14-10-17/h3-14,23,28H,15H2,1-2H3,(H,30,31) |
InChI 键 |
AGTLAVILCJOGOH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[6-(Methoxycarbonyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoic acid](/img/structure/B11275927.png)
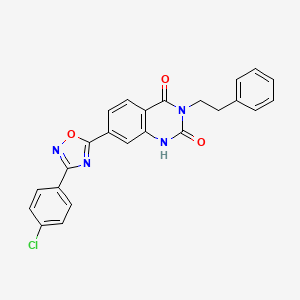
![N-{4-Methyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide](/img/structure/B11275941.png)
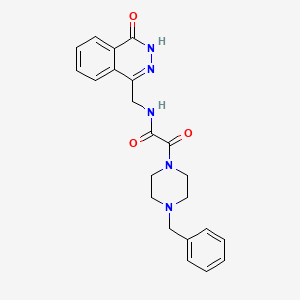

![1-[4-(1,3-benzothiazol-2-yl)piperazino]-2-[5-(5-methyl-2-furyl)-2H-1,2,3,4-tetraazol-2-yl]-1-ethanone](/img/structure/B11275954.png)
![1-(4-chlorophenyl)-2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]ethanone](/img/structure/B11275961.png)
![N-{4-Methyl-2-[3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11275966.png)
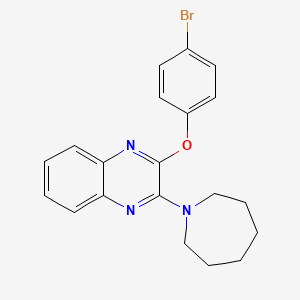
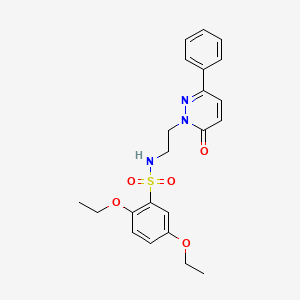
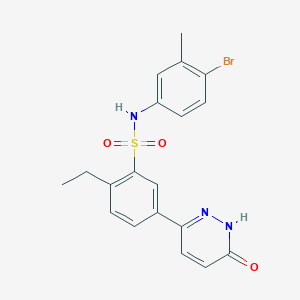
![2-(2-Amino-6-methyl-5-phenylpyrimidin-4-YL)-5-[(2,4-dichlorophenyl)methoxy]phenol](/img/structure/B11276005.png)
